molecular formula C7H8BrN3O B11874450 4-Bromo-5-methylpicolinohydrazide

4-Bromo-5-methylpicolinohydrazide

Cat. No.: B11874450
M. Wt: 230.06 g/mol
InChI Key: UQHIARQEVCSYTC-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinohydrazide is an organic compound with the molecular formula C7H8BrN3O. It is a derivative of picolinohydrazide, where the bromine atom is substituted at the fourth position and a methyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpicolinohydrazide typically involves the reaction of 4-bromo-5-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpicolinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-5-methylpicolinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpicolinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    4-Bromo-5-methylpyridine: A precursor in the synthesis of 4-Bromo-5-methylpicolinohydrazide.

    Picolinohydrazide: The parent compound without the bromine and methyl substitutions.

    4-Bromo-5-methylpyridinyl pyrazolinone: A derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-5-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-3-10-6(2-5(4)8)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

UQHIARQEVCSYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Br)C(=O)NN

Origin of Product

United States

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